![molecular formula C26H21ClFN5O2 B2401134 3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(4-fluorophenyl)methyl]propanamide CAS No. 899348-71-1](/img/structure/B2401134.png)
3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(4-fluorophenyl)methyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(4-fluorophenyl)methyl]propanamide is a useful research compound. Its molecular formula is C26H21ClFN5O2 and its molecular weight is 489.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(4-fluorophenyl)methyl]propanamide is a member of the triazoloquinazoline family, known for its significant biological activity across various therapeutic areas. This article delves into the compound's biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C25H24ClN5O2 with a molecular weight of approximately 507.0 g/mol. The structure features a triazoloquinazoline core, which is often associated with diverse pharmacological effects. The presence of chlorobenzyl and fluorobenzyl groups may enhance its biological interactions and specificity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazoloquinazoline derivatives. For instance, similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines:
- MCF-7 (breast cancer) : Compounds within this class showed IC50 values as low as 0.096 μM, indicating potent anti-tumor activity .
- A549 (lung cancer) : Some derivatives exhibited comparable potency against this cell line .
The mechanism of action often involves the inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR), which plays a crucial role in tumor growth and proliferation.
Antimicrobial Activity
The triazoloquinazoline scaffold has also been evaluated for antimicrobial properties. Studies indicate that derivatives can exhibit:
- Antibacterial activity : Effective against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .
- Antifungal activity : Compounds have shown effectiveness against fungi such as Candida albicans and Aspergillus fumigatus.
Anti-inflammatory Effects
Research indicates that certain triazoloquinazolines possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazoloquinazolines. Modifications in substituents can lead to variations in potency and selectivity:
Compound | Substituent | Biological Activity |
---|---|---|
A | Chlorobenzyl | High anticancer activity |
B | Fluorobenzyl | Enhanced selectivity against EGFR |
C | Indole moiety | Increased antibacterial properties |
Case Studies
- Case Study 1 : A derivative with an indole moiety demonstrated enhanced cytotoxicity against MCF-7 cells compared to its non-modified counterpart.
- Case Study 2 : Another study reported a novel quinazoline derivative exhibiting potent PDGF receptor antagonism, suggesting its role in targeted cancer therapy.
科学的研究の応用
Anticancer Activity
Research has indicated that triazoloquinazoline derivatives exhibit significant anticancer properties. The specific compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines. Studies suggest that it may induce apoptosis (programmed cell death) and inhibit tumor growth by interfering with cellular signaling pathways.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against several bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. In vitro studies have demonstrated its efficacy in inhibiting bacterial growth, making it a candidate for further development as an antibacterial agent.
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases. The compound's ability to modulate inflammatory responses has been documented in several studies. It appears to inhibit pro-inflammatory cytokines and enzymes, suggesting potential use in treating inflammatory conditions.
Study 1: Anticancer Evaluation
A study published in Molecular Cancer Therapeutics assessed the anticancer properties of similar triazoloquinazolines. The results indicated that these compounds could inhibit cell proliferation and promote apoptosis in breast cancer cell lines through the activation of caspase pathways .
Study 2: Antimicrobial Testing
In a comparative study on antimicrobial efficacy published in Journal of Antimicrobial Chemotherapy, derivatives of triazoloquinazolines were tested against clinical isolates of bacteria. The findings highlighted significant inhibition zones for the target compound against resistant strains .
Study 3: Anti-inflammatory Mechanism
Research featured in Pharmacology Reports focused on the anti-inflammatory effects of related compounds. The study demonstrated that these compounds could significantly reduce inflammation markers in animal models, suggesting their potential therapeutic roles .
特性
IUPAC Name |
3-[4-[(4-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[(4-fluorophenyl)methyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClFN5O2/c27-19-9-5-18(6-10-19)16-32-25(35)21-3-1-2-4-22(21)33-23(30-31-26(32)33)13-14-24(34)29-15-17-7-11-20(28)12-8-17/h1-12H,13-16H2,(H,29,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVLIXAKAQGOMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C3=NN=C(N23)CCC(=O)NCC4=CC=C(C=C4)F)CC5=CC=C(C=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClFN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。